
1-(pyrimidin-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It is a fundamental structure of many biological compounds such as nucleic acids components (uracil, thymine, and cytosine) and vitamin B1 .
Synthesis Analysis
Pyrimidine derivatives can be synthesized through various methods. One common method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent . Another method involves a ZnCl2-catalyzed three-component coupling reaction from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be analyzed using spectroscopic techniques such as IR, NMR, and UV-Vis . The exact structure would depend on the specific substituents attached to the pyrimidine ring.Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. For example, they can participate in Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation with commercially available amidines and saturated ketones .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can vary widely depending on their specific structure. For example, the empirical formula of a related compound, 1-Pyrimidin-2-yl-1H-pyrrole-2-carbaldehyde, is C6H13N3O with a molecular weight of 143.19 .Scientific Research Applications
1. Medicinal Chemistry and Drug Synthesis
1-(Pyrimidin-2-yl)-1H-indole has been instrumental in the synthesis of various medicinal compounds. For example, it's used in the construction of Pyrrolo[1,2-a]indoles via a cobalt(III)-catalyzed cross-coupling reaction with ketenimines, resulting in compounds significant in medicinal chemistry (Zhou et al., 2016). Additionally, it has been used in Pd-catalyzed direct C2-acylation and C2,C7-diacylation of indoles, where pyrimidine serves as an easily removable directing group (Kumar & Sekar, 2015).
2. Antimicrobial Applications
The compound has been central to synthesizing pyrimidino derivatives with potent antimicrobial properties. These derivatives exhibit antimicrobial synergism, combining indole and benzene nuclei in a single molecule (Chauhan, Siddiqi, & Dwivedi, 2017). Also, a study on N-ethyl-3-indolyl heterocycles, including this compound derivatives, showed significant antimicrobial activity (El-Sayed et al., 2016).
3. DNA Interaction and Anticancer Research
This compound derivatives have been synthesized for their ability to interact with DNA. Molecular docking studies suggest these compounds bind firmly to CT-DNA, indicating potential in DNA-related research and cancer treatment (Bhat & Begum, 2021).
4. Organic Synthesis and Chemical Reactions
This compound plays a key role in various organic synthesis reactions. For instance, manganese-catalyzed C2-H enaminylation of 1-(pyrimidin-2-yl)-1H-indoles with ketenimines yields 2-enaminylated indole derivatives, demonstrating its versatility in organic synthesis (Zhou et al., 2018).
5. Antioxidant and Anticancer Agent Synthesis
Studies show that indole-pyrimidine derivatives exhibit antioxidant and anticancer activities. For example, a study synthesized new 3-Heteroarylindoles, demonstrating potential as significant antioxidants and anticancer agents (Aziz et al., 2021). Additionally, another study focused on the synthesis of novel 1H-3-indolyl derivatives as Mcl-1 inhibitors, showing promise in cancer treatment (Lamie & Philoppes, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-pyrimidin-2-ylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-5-11-10(4-1)6-9-15(11)12-13-7-3-8-14-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNAQMKUJWYJTRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


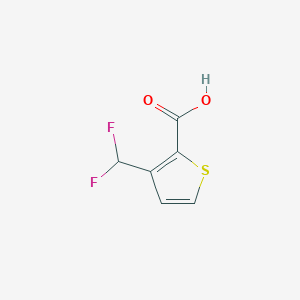
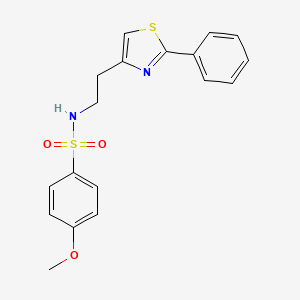

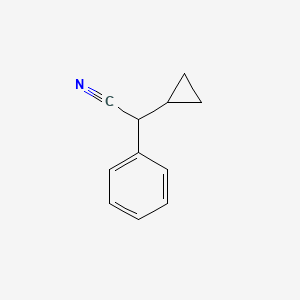
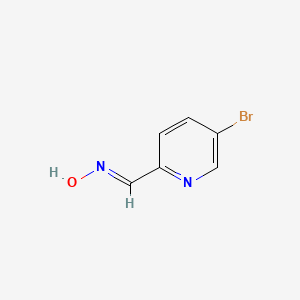

![[1-(2-Fluoro-ethyl)-1H-pyrazol-3-yl]-methanol](/img/structure/B2668935.png)
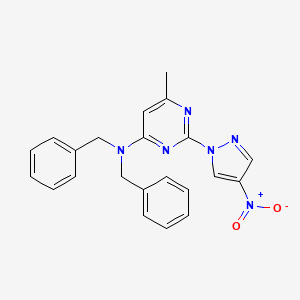
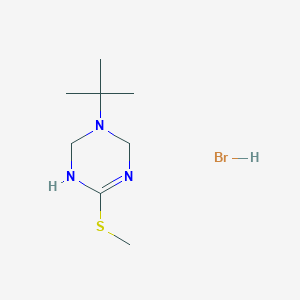
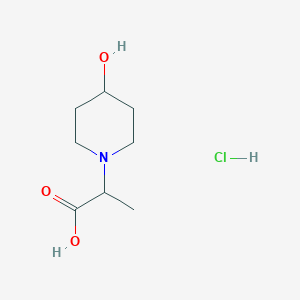
![2,5-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2668943.png)
![1-benzyl-5-(4-ethoxyphenyl)-3-phenyltetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2668944.png)
